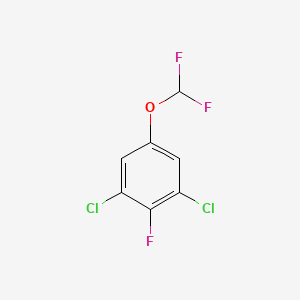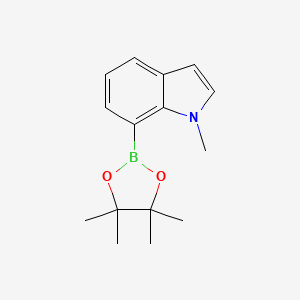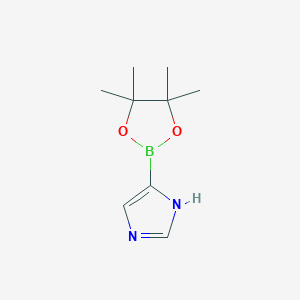
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole
Overview
Description
This compound, also known as [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl 2- (trimethylsilyl)ethyl ether , is a chemical with the molecular weight of 324.3 . It is typically stored under an inert atmosphere at temperatures between 2-8°C . The compound appears as a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.3 . It is typically stored under an inert atmosphere at temperatures between 2-8°C . The compound appears as a colorless to yellow liquid or semi-solid or solid .Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : The compound has been used as a raw substitute material in the synthesis of various organic compounds, involving steps like nucleophilic substitution reaction and confirmed by FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction (Liao, Liu, Wang, & Zhou, 2022).
- Molecular Structure Analysis : It has been utilized in studies focusing on molecular structure and conformation analysis using Density Functional Theory (DFT) and crystallographic techniques, revealing consistency between DFT optimized structures and crystal structures (Wu, Chen, Chen, & Zhou, 2021); (Yang et al., 2021).
Advanced Material Synthesis
- Formation of Heteroaryl-linked Benzimidazoles : The compound has been used in microwave-assisted synthesis to create heteroaryl-linked benzimidazoles, which are important in various chemical and pharmacological applications (Rheault, Donaldson, & Cheung, 2009).
- Semiconducting Polymers Synthesis : Its derivatives have been employed in the synthesis of high-performance semiconducting polymers, indicating its significance in materials science (Kawashima et al., 2013).
Optical and Electrochemical Applications
- Synthesis of Fluorescent Aggregation-Induced Emission Luminogens : It has been used in the synthesis of hybrid organic bipolar fluorescent aggregation-induced emission (AIE) luminogens, which have potential applications in optoelectronic devices, sensing, and biological probes (Kathirvelan et al., 2020).
Methodological Improvements in Synthesis
- Palladium-Catalyzed Borylation : This compound has been synthesized through palladium-catalyzed borylation of aryl bromides, showing advancements in synthetic methodologies (Takagi & Yamakawa, 2013).
Magnetic Property Studies
- Antiferromagnetic Spin System Analysis : Studies on derivatives of this compound have contributed to understanding the one-dimensional antiferromagnetic spin systems, highlighting its role in magnetic property research (Nagashima, Inoue, & Yoshioka, 2004).
Interaction with Other Compounds
- Reactivity with Polyfluorinated Compounds : Research includes its reactivity with polyfluorinated 1,4-naphthoquinones, contributing to the knowledge of chemical interactions and product formation (Zhivetyeva et al., 2018).
Application in Biological Active Compounds
- Intermediate in Biologically Active Compounds : It has been synthesized as an intermediate in biologically active compounds, showcasing its importance in medicinal chemistry (Kong et al., 2016).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHOSVGTSZUHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3.3]heptan-2-ol](/img/structure/B1401241.png)
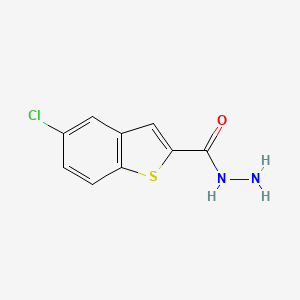

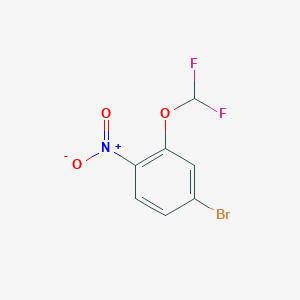
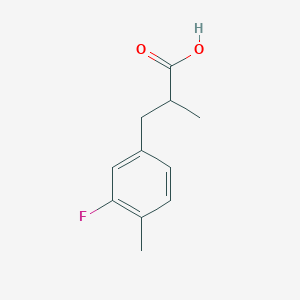

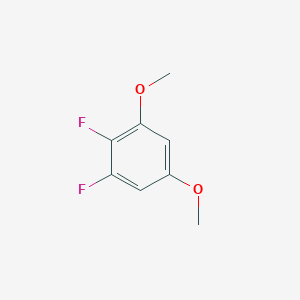
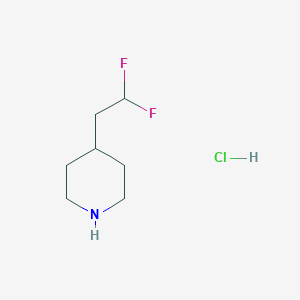
![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)
